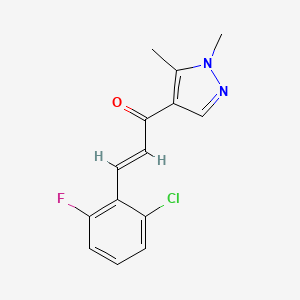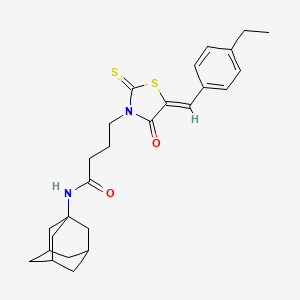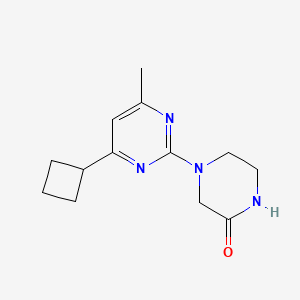
(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.
-
Starting Materials
- 2-chloro-6-fluorobenzaldehyde
- 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
-
Reaction Conditions
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Base (e.g., NaOH, KOH)
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various chalcone derivatives with potential biological activities.
Biology
Antimicrobial Activity: Chalcones are known for their antimicrobial properties, and this compound may exhibit similar activities.
Medicine
Anti-inflammatory and Anticancer Properties: Chalcones have been studied for their anti-inflammatory and anticancer properties, making this compound a potential candidate for drug development.
Industry
Dye and Pigment Production: Chalcones are used in the synthesis of dyes and pigments due to their conjugated double bond system.
Wirkmechanismus
The mechanism of action of (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is likely related to its ability to interact with various molecular targets, including enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-(4-Chlorophenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- (E)-3-(2-Fluorophenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
Uniqueness
(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-11(8-17-18(9)2)14(19)7-6-10-12(15)4-3-5-13(10)16/h3-8H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYYECXBJNLKPF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-ethyl-1-[2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B5459201.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-(2-thienyl)pyrimidine](/img/structure/B5459204.png)


![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5459219.png)
![1-(2-Methylphenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea](/img/structure/B5459223.png)
![(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5459225.png)
![(5E)-5-[(5-chloro-2-propoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5459227.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5459238.png)
![2-cyclopropyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5459246.png)
![2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5459261.png)
![7-(3-chlorophenyl)-4-{2-[ethyl(methyl)amino]propanoyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5459286.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(methylthio)acetamide](/img/structure/B5459291.png)

